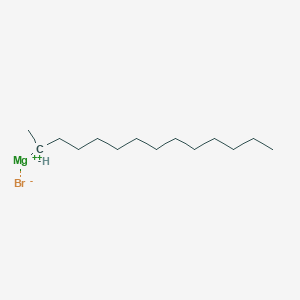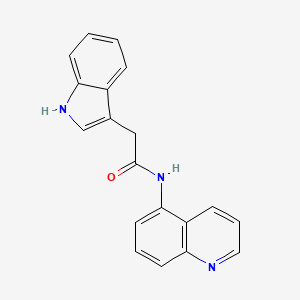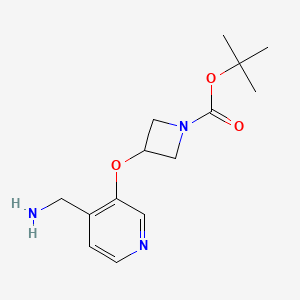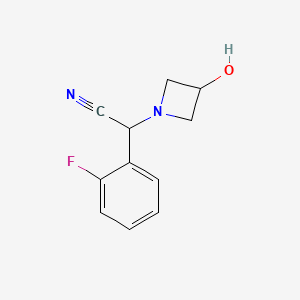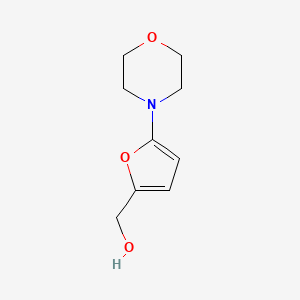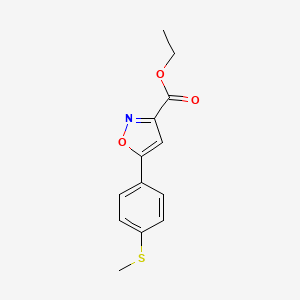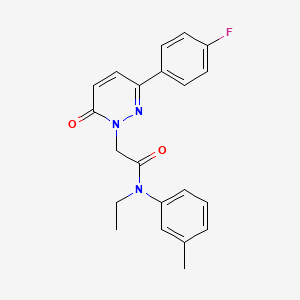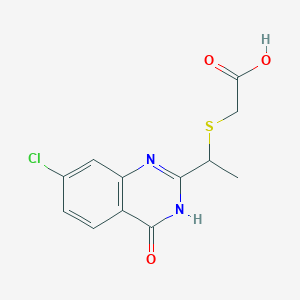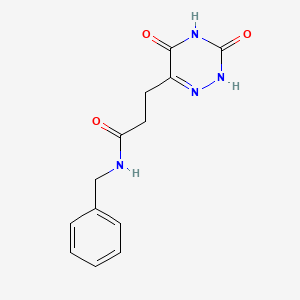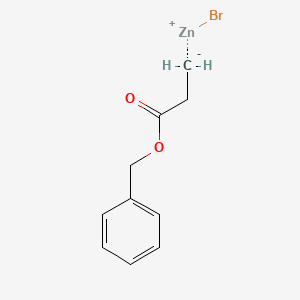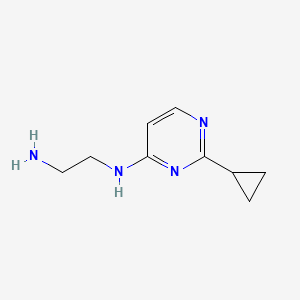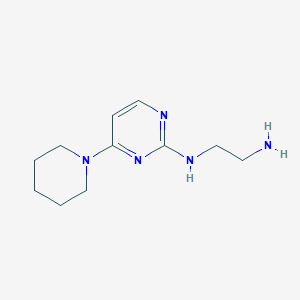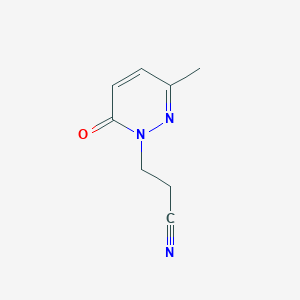
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile is a heterocyclic organic compound that features a pyridazine ring with a nitrile group attached to a propyl chain
Preparation Methods
The synthesis of 3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile typically involves the reaction of 3-methyl-6-oxopyridazine with a suitable nitrile-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanenitrile can be compared with other similar compounds, such as:
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propanoic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propylamine: The presence of an amine group in this compound makes it more suitable for certain biological applications.
3-(3-methyl-6-oxopyridazin-1(6H)-yl)propyl chloride: This halogenated derivative is useful in substitution reactions to synthesize other functionalized compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-(3-methyl-6-oxopyridazin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3O/c1-7-3-4-8(12)11(10-7)6-2-5-9/h3-4H,2,6H2,1H3 |
InChI Key |
QLVGGQQWDZDUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


